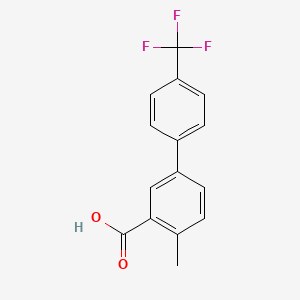

4-Methyl-4'-(trifluoromethyl)biphenyl-3-carboxylic acid

Description

4-Methyl-4'-(trifluoromethyl)biphenyl-3-carboxylic acid is a biphenyl derivative featuring a methyl group at the 4-position of one benzene ring and a trifluoromethyl (-CF₃) group at the 4'-position of the adjacent ring, with a carboxylic acid (-COOH) substituent at the 3-position (Figure 1). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methyl group may modulate steric effects and solubility .

Properties

IUPAC Name |

2-methyl-5-[4-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O2/c1-9-2-3-11(8-13(9)14(19)20)10-4-6-12(7-5-10)15(16,17)18/h2-8H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZAZVXEHFHAGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4’-(trifluoromethyl)biphenyl-3-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of 4-Methyl-4’-(trifluoromethyl)biphenyl-3-carboxylic acid may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors to maintain consistent reaction conditions and improve scalability .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4’-(trifluoromethyl)biphenyl-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield a ketone, while reduction can produce an alcohol .

Scientific Research Applications

4-Methyl-4’-(trifluoromethyl)biphenyl-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-Methyl-4’-(trifluoromethyl)biphenyl-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can interact with target proteins or enzymes to exert its effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 4-methyl-4'-(trifluoromethyl)biphenyl-3-carboxylic acid (hypothetical) with structurally related compounds:

*Hypothetical data inferred from analogs.

Key Observations :

- Trifluoromethyl vs.

- Carboxylic Acid Position : Shifting the -COOH group from the 3- to 4-position (e.g., 3′-methylbiphenyl-4-carboxylic acid, ) alters hydrogen-bonding interactions, impacting receptor binding in pharmacological contexts .

Anticancer Activity

- 4'-(Trifluoromethyl)biphenyl-3-carboxylic acid derivatives (e.g., NSC 368390) demonstrate potent activity against human colon carcinomas (DLD-2: 98% inhibition at 25 mg/kg) and breast tumors. The -CF₃ group enhances water solubility and bioavailability compared to non-fluorinated analogs .

Anti-Inflammatory Activity

- Biphenyl-4-carboxylic acid amides (e.g., 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides) derived from 4'-methylbiphenyl-3-carboxylic acid () show significant carrageenan-induced edema inhibition (10 mg/kg dose). The methyl group may stabilize the molecule against metabolic degradation .

Biological Activity

4-Methyl-4'-(trifluoromethyl)biphenyl-3-carboxylic acid is an organic compound characterized by its biphenyl structure with methyl and trifluoromethyl substituents. This compound's unique chemical structure suggests potential biological activities, which have been the focus of various research studies.

Structure and Composition

- Molecular Formula : C15H12F3O2

- Molecular Weight : 296.25 g/mol

- CAS Number : 1261773-34-5

Functional Groups

The compound contains:

- A carboxylic acid group (-COOH)

- A trifluoromethyl group (-CF3)

- A methyl group (-CH3)

These functional groups contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. The trifluoromethyl group often enhances lipophilicity and metabolic stability, which can influence the compound's interaction with biological targets.

Target Interactions

Research indicates that compounds with similar structures often target:

- Enzymes involved in metabolic pathways.

- Receptors associated with cellular signaling.

Antimicrobial Activity

Studies have shown that biphenyl derivatives exhibit antimicrobial properties. For instance, the compound was evaluated for its effectiveness against various bacterial strains, demonstrating significant inhibition at certain concentrations.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays indicated that the compound could inhibit the proliferation of cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest.

Case Studies

-

Antimicrobial Efficacy

- Objective : To assess the antimicrobial properties against Gram-positive and Gram-negative bacteria.

- Method : Disk diffusion method.

- Results : Showed significant zones of inhibition compared to control groups, indicating potential as an antimicrobial agent.

-

Anticancer Activity

- Objective : Evaluate the cytotoxic effects on human cancer cell lines.

- Method : MTT assay for cell viability.

- Results : The compound demonstrated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer therapeutic.

Comparative Analysis

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Significant | Moderate |

| 5-Methoxy-3'-(trifluoromethyl)biphenyl-3-carboxylic acid | Moderate | Significant |

This table illustrates how this compound compares to similar compounds in terms of biological activity.

Q & A

Q. What are the recommended synthetic routes for 4-methyl-4'-(trifluoromethyl)biphenyl-3-carboxylic acid?

Methodological Answer: A common approach involves Suzuki-Miyaura cross-coupling between a methyl-substituted boronic acid (e.g., 3-methylphenylboronic acid) and a trifluoromethyl-substituted bromobenzene derivative (e.g., 4-bromo-3'-trifluoromethylbiphenyl). Catalytic systems like Pd(PPh₃)₄ with Na₂CO₃ in a solvent mixture (THF/H₂O) at 80–100°C are effective. Post-coupling, hydrolysis of the ester intermediate (if present) yields the carboxylic acid. Similar biphenyl trifluoromethyl derivatives have been synthesized via this route .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl at position 4, trifluoromethyl at 4').

- HPLC-MS: To assess purity and molecular weight (expected [M-H]⁻ ion at m/z 294.1).

- X-ray Crystallography (if crystalline): To resolve stereoelectronic effects of the trifluoromethyl group. Refer to structural analogs like 1,1'-biphenyl-3-carboxylic acid for validation .

Q. How should this compound be stored to ensure stability?

Methodological Answer: Store under inert gas (Ar/N₂) at –20°C in amber glass vials to prevent photodegradation. Stability studies on 4-biphenylcarboxylic acid suggest no decomposition under dry, oxygen-free conditions for ≥12 months .

Q. What safety precautions are necessary during handling?

Methodological Answer:

- Use PPE (gloves, goggles) due to potential irritancy (analogous to 4-biphenylcarboxylic acid ).

- In case of skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed?

Methodological Answer: Regioselectivity in cross-coupling can be improved using directing groups (e.g., –COOH) or steric-control ligands (e.g., bulky phosphines). For example, in related trifluoromethyl-biphenyl syntheses, ortho-substitution is minimized by pre-functionalizing the boronic acid with a methyl group .

Q. What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

- Catalyst Screening: Test Pd(OAc)₂ with SPhos ligand for enhanced turnover.

- Solvent Optimization: Replace THF with DMF for better solubility of trifluoromethyl intermediates.

- Stepwise Purification: Use flash chromatography followed by recrystallization (e.g., ethanol/water) to isolate intermediates, as demonstrated in multi-step syntheses of similar compounds .

Q. How can computational modeling predict the compound’s reactivity?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects of the trifluoromethyl group on acidity (pKa) and nucleophilic aromatic substitution. Compare with InChI-derived data for pyridinecarboxylic acid analogs .

Q. How should contradictory data on reaction yields be analyzed?

Methodological Answer: Systematically vary parameters:

Q. What in vitro assays are recommended for preliminary toxicity profiling?

Methodological Answer:

- Ames Test: Assess mutagenicity (no data exists for this compound; follow protocols for biphenylcarboxylic acids ).

- Cytotoxicity Screening: Use HepG2 cells with IC₅₀ determination via MTT assay.

Q. How does the trifluoromethyl group influence spectroscopic properties?

Methodological Answer: The –CF₃ group deshields adjacent protons in ¹H NMR (e.g., δ 7.8–8.2 ppm for aromatic protons). In IR, expect C=O stretching at ~1700 cm⁻¹ and –CF₃ vibrations at 1150–1250 cm⁻¹. Compare with 4-trifluoromethylcinnamic acid data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.